molecular formula C16H15NS B14526886 4,7-Dimethyl-2-phenyl-1H-indole-3-thiol CAS No. 62663-34-7

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol

Cat. No.: B14526886
CAS No.: 62663-34-7
M. Wt: 253.4 g/mol
InChI Key: IAEHIOWIFZXNKS-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-phenyl-1H-indole-3-thiol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 4,7-dimethyl-2-phenyl-1H-indole with thiol reagents under controlled conditions can yield the desired thiol derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-2-phenyl-1H-indole-3-thiol is unique due to the presence of both the thiol and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62663-34-7

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

4,7-dimethyl-2-phenyl-1H-indole-3-thiol

InChI

InChI=1S/C16H15NS/c1-10-8-9-11(2)14-13(10)16(18)15(17-14)12-6-4-3-5-7-12/h3-9,17-18H,1-2H3

InChI Key

IAEHIOWIFZXNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=C2S)C3=CC=CC=C3

Origin of Product

United States

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